2-Diethylaminoethyl 4-nitrobenzoate

Übersicht

Beschreibung

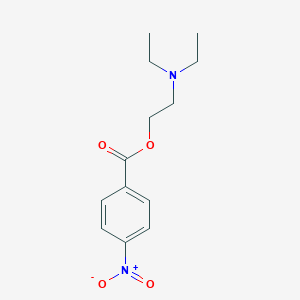

2-Diethylaminoethyl 4-nitrobenzoate is an organic compound with the molecular formula C13H18N2O4. It is a derivative of benzoic acid and is known for its role as an intermediate in the synthesis of local anesthetics, particularly procaine. This compound is characterized by its yellowish liquid form and is used in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Diethylaminoethyl 4-nitrobenzoate is typically synthesized through the esterification of 4-nitrobenzoic acid with diethylaminoethanol. The reaction is catalyzed by an acid, often sulfuric acid, to facilitate the esterification process. The general reaction scheme is as follows:

4-Nitrobenzoic acid+DiethylaminoethanolH2SO42-Diethylaminoethyl 4-nitrobenzoate+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Diethylaminoethyl 4-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.

Major Products

Reduction: 2-Diethylaminoethyl 4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Diethylaminoethyl 4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: Studied for its interactions with biological systems, particularly in the context of its role as a precursor to local anesthetics.

Medicine: As an intermediate in the synthesis of procaine, it indirectly contributes to medical applications in local anesthesia.

Industry: Utilized in the production of various chemical products, including dyes and other benzoate derivatives.

Wirkmechanismus

The primary mechanism of action for compounds derived from 2-diethylaminoethyl 4-nitrobenzoate, such as procaine, involves the inhibition of sodium ion channels in nerve cells. This inhibition prevents the initiation and propagation of nerve impulses, leading to a localized anesthetic effect. The molecular targets are the voltage-gated sodium channels, and the pathway involves the binding of the compound to these channels, blocking ion flow.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Procaine: A local anesthetic synthesized from 2-diethylaminoethyl 4-nitrobenzoate.

Benzocaine: Another local anesthetic with a similar structure but lacking the diethylaminoethyl group.

Tetracaine: A more potent local anesthetic with a similar ester linkage but different substituents.

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various anesthetics. Its nitro group provides a site for further chemical modifications, making it a valuable compound in synthetic organic chemistry.

Biologische Aktivität

2-Diethylaminoethyl 4-nitrobenzoate, commonly known as a precursor to procaine, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C13H18N2O4

- Molecular Weight : 266.29 g/mol

- CAS Number : 13456-39-8

The biological activity of this compound is primarily attributed to its role as a local anesthetic. It functions by inhibiting sodium channels in neuronal membranes, leading to decreased neuronal excitability and conduction of nerve impulses. This mechanism is similar to that of procaine, which is rapidly hydrolyzed by plasma cholinesterase into para-aminobenzoic acid (PABA) and diethylaminoethanol, both of which contribute to its anesthetic effects .

Pharmacological Effects

- Local Anesthesia : The compound is used in various medical procedures for infiltration anesthesia and nerve blocks.

- Duration of Action : Procaine has a relatively short duration of action (approximately 1 hour), making it suitable for minor surgical procedures .

- Metabolism : It undergoes rapid metabolism in the body, primarily through ester hydrolysis by cholinesterases .

Study on Anesthetic Efficacy

A study evaluated the efficacy of this compound in comparison to other local anesthetics. The results indicated that while it provides effective anesthesia, its rapid metabolism limits prolonged use. The study highlighted the importance of dosage and administration routes in optimizing its anesthetic effects .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and other local anesthetics such as lidocaine and bupivacaine. The findings revealed that while procaine has a slower onset time compared to lidocaine, it offers a favorable safety profile due to its rapid breakdown in the body .

Data Table: Comparison of Local Anesthetics

| Compound | Onset Time | Duration of Action | Metabolism |

|---|---|---|---|

| This compound (Procaine) | Slow (5-10 min) | Short (1 hour) | Rapid hydrolysis by cholinesterase |

| Lidocaine | Fast (2-5 min) | Intermediate (1-2 hours) | Hepatic metabolism |

| Bupivacaine | Moderate (5-10 min) | Long (3-8 hours) | Hepatic metabolism |

Applications in Research

This compound is not only significant in clinical applications but also serves as a valuable intermediate in the synthesis of other pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel anesthetics with improved properties .

Eigenschaften

IUPAC Name |

2-(diethylamino)ethyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-3-14(4-2)9-10-19-13(16)11-5-7-12(8-6-11)15(17)18/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRESWUPYXIRXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158792 | |

| Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13456-39-8 | |

| Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.